molecular formula C13H17BrO B7847351 (3-Bromophenyl)(cyclohexyl)methanol

(3-Bromophenyl)(cyclohexyl)methanol

Cat. No.: B7847351
M. Wt: 269.18 g/mol
InChI Key: CJJAYOUEMHOFOF-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(cyclohexyl)methanol (CAS: 1183010-95-8) is a brominated aromatic alcohol with the molecular formula C₁₃H₁₇BrO and a molar mass of 269.18 g/mol . Its structure comprises a cyclohexyl group and a 3-bromophenyl moiety attached to a central hydroxymethyl group. The bromine atom on the aromatic ring enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group allows for derivatization into esters, ethers, or other functionalized products.

Properties

IUPAC Name

(3-bromophenyl)-cyclohexylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJAYOUEMHOFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(3-Bromophenyl)(cyclohexyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: The compound can be reduced to form the corresponding cyclohexylmethanol or phenylmethanol using reducing agents like sodium borohydride (NaBH₄).

  • Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, acidic conditions.

  • Reduction: NaBH₄, LiAlH₄, methanol.

  • Substitution: NaOH, KI, polar aprotic solvents.

Major Products Formed:

  • Oxidation: 3-Bromophenylcyclohexanone, 3-Bromophenylcyclohexanoic acid.

  • Reduction: Cyclohexylmethanol, Phenylmethanol.

  • Substitution: 3-Iodophenyl(cyclohexyl)methanol, 3-Chlorophenyl(cyclohexyl)methanol.

Scientific Research Applications

(3-Bromophenyl)(cyclohexyl)methanol: has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-Bromophenyl)(cyclohexyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

  • (4-Bromophenyl)(cyclohexyl)methanol (CAS: 106166-01-2): This positional isomer features a bromine atom at the para position of the phenyl ring instead of the meta position. However, meta substitution (as in the target compound) may offer better regioselectivity in electrophilic aromatic substitution due to the directing effects of the hydroxyl group .

Structural Isomers with Varying Cycloalkyl Groups

  • (3-Bromophenyl)(cycloheptyl)methanol: Replacing the cyclohexyl group with a cycloheptyl ring increases steric bulk and lipophilicity. This modification could enhance membrane permeability in biological systems but may reduce solubility in polar solvents like water or methanol .
  • The smaller cyclopropane group also reduces steric hindrance compared to cyclohexyl, enabling faster kinetic transformations .

Functional Group Variations

  • Cyclohexyl(phenyl)methanol: Lacking the bromine atom, this compound exhibits lower molecular weight (C₁₃H₁₈O vs. C₁₃H₁₇BrO) and reduced electron-withdrawing effects. The absence of bromine simplifies synthesis but limits utility in metal-catalyzed coupling reactions .
  • (3-Bromo-4-methoxyphenyl)methanol (CAS: 38493-59-3): The addition of a methoxy group at the para position introduces electron-donating effects, which stabilize the aromatic ring against electrophilic attack. This contrasts with the electron-withdrawing bromine in the target compound, which activates the ring for nucleophilic substitution .

Substituent Electronic Effects

  • (4-Bromophenyl)(3-(methylthio)phenyl)methanol (CAS: 1443342-97-9): The methylthio group (-SMe) is electron-donating, creating a polarized electronic environment. This contrasts with the electron-withdrawing bromine in the target compound, altering solubility and reactivity in redox reactions .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Features
(3-Bromophenyl)(cyclohexyl)methanol C₁₃H₁₇BrO 269.18 Meta-bromine; moderate steric bulk; versatile intermediate
(4-Bromophenyl)(cyclohexyl)methanol C₁₃H₁₇BrO 269.18 Para-bromine; reduced steric hindrance
(3-Bromophenyl)(cycloheptyl)methanol C₁₄H₁₉BrO 283.21 Increased lipophilicity; slower reaction kinetics
Cyclohexyl(phenyl)methanol C₁₃H₁₈O 190.28 No bromine; limited cross-coupling utility
(3-Bromo-4-methoxyphenyl)methanol C₈H₉BrO₂ 217.06 Electron-donating methoxy group; stabilized aromatic ring

Key Research Findings

  • Synthetic Utility: Brominated analogs like this compound are preferred over non-brominated versions (e.g., cyclohexyl(phenyl)methanol) in palladium-catalyzed reactions due to the bromine’s role as a leaving group .
  • Stability : Cyclohexyl-containing compounds exhibit slower hydrolysis rates compared to smaller cycloalkyl derivatives (e.g., cyclopropane), as seen in analogous systems where cyclohexyl ethers hydrolyze faster than methyl derivatives .
  • Chromatographic Behavior : Compounds with cyclohexyl groups show longer retention times on reversed-phase columns (e.g., CHROMABOND® C6H11ec) compared to phenyl-substituted analogs due to increased hydrophobicity .

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